Ethyl (S)-4-chloro-3-hydroxybutyrate serves as a starting material for the preparation of allyl stannane. This allyl stannane intermediate finds application in the total synthesis of macrolide iriomoteolide-1b, a complex natural product with potential biological activities []. The specific details of this multi-step synthesis are found in relevant scientific literature [].
Ethyl s-4-chloro-3-hydroxybutyrate is an organic compound characterized by its chiral nature and the presence of a chlorine atom at the fourth position of the butyrate chain. Its chemical formula is C6H11ClO3, and it features a hydroxyl group (-OH) that contributes to its reactivity and biological activity. The compound is often synthesized for use in pharmaceutical intermediates due to its unique structural properties.
ECHB itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor molecule for the synthesis of various drugs with specific mechanisms of action.
Ethyl s-4-chloro-3-hydroxybutyrate exhibits notable biological activities:
Several methods exist for synthesizing ethyl s-4-chloro-3-hydroxybutyrate:
Research has been conducted to understand how ethyl s-4-chloro-3-hydroxybutyrate interacts with various biological systems:
Ethyl s-4-chloro-3-hydroxybutyrate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 4-chloroacetoacetate | Contains a keto group | Precursor for ethyl s-4-chloro-3-hydroxybutyrate |
Ethyl (R)-4-chloro-3-hydroxybutanoate | Stereoisomer with opposite chirality | Different biological activity profile |
Ethyl (S)-4-chloro-3-hydroxybutanoate | Enantiomer with similar structure | Used in different drug synthesis pathways |
The uniqueness of ethyl s-4-chloro-3-hydroxybutyrate lies in its specific stereochemistry and its targeted biological activity, making it a valuable compound in medicinal chemistry.
Corrosive;Irritant